2-(2-methyl-1H-indol-3-yl)-2-oxoethyl morpholine-4-carbodithioate
Description
BenchChem offers high-quality 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl morpholine-4-carbodithioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl morpholine-4-carbodithioate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
724779-47-9 |
|---|---|
Molecular Formula |
C16H18N2O2S2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C16H18N2O2S2/c1-11-15(12-4-2-3-5-13(12)17-11)14(19)10-22-16(21)18-6-8-20-9-7-18/h2-5,17H,6-10H2,1H3 |
InChI Key |
MIRGZTWRJBCPDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC(=S)N3CCOCC3 |
solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
The compound 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl morpholine-4-carbodithioate is a derivative of indole and morpholine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C16H18N2O3S2
- Molecular Weight : 350.46 g/mol
- CAS Number : 433707-36-9
The biological activity of this compound can be attributed to its structural features, particularly the indole ring and morpholine moiety. These components are known to interact with various biological targets, including enzymes and receptors.
- Indole Ring : The indole structure is known for its role in modulating neurotransmitter systems and has been linked to anti-inflammatory and anticancer properties.
- Morpholine Moiety : Morpholines are often involved in enhancing solubility and bioavailability, which can improve pharmacological profiles.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds with similar structures. For instance, derivatives of indole have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells.
| Study | Compound | Biological Effect | Reference |
|---|---|---|---|
| 1 | Indole Derivative | Induced apoptosis in breast cancer cells | |
| 2 | Indole-Morpholine Hybrid | Inhibited proliferation of lung cancer cells |
Antimicrobial Activity
The compound's potential antimicrobial effects have also been explored. Indole derivatives are known to possess broad-spectrum antimicrobial properties.
| Study | Compound | Microbial Target | Effectiveness | Reference |
|---|---|---|---|---|
| 1 | Indole-Based Compound | Staphylococcus aureus | Significant inhibition of growth | |
| 2 | Morpholine Derivative | Escherichia coli | Moderate activity observed |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of a structurally similar compound on human cancer cell lines. The results indicated that the compound effectively reduced cell viability and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Properties
In another investigation, researchers tested various derivatives against common pathogens. The findings revealed that certain modifications to the morpholine and indole structures enhanced antimicrobial activity, suggesting a structure-activity relationship that could inform future drug design.
Scientific Research Applications
The applications of this compound span several fields, particularly in medicinal chemistry . Its biological activities include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The specific mechanisms may involve apoptosis induction and disruption of cellular signaling pathways .
- Antimicrobial Properties : Compounds featuring indole and morpholine structures have been associated with antimicrobial effects against common pathogens, including Escherichia coli and Staphylococcus aureus. The efficacy of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl morpholine-4-carbodithioate in this regard requires further investigation to establish minimum inhibitory concentrations (MIC) .
- Enzyme Inhibition : There is potential for this compound to act as an inhibitor of specific enzymes involved in disease pathways, such as acetylcholinesterase, which is relevant in neurodegenerative diseases .
Research Findings and Case Studies
Several studies have explored the biological activity of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl morpholine-4-carbodithioate, providing insights into its applications:
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer properties of similar compounds through in vitro testing on various cancer cell lines. The results indicated that compounds with analogous frameworks exhibited IC50 values in the low micromolar range, suggesting substantial potential for development into anticancer agents .
Case Study: Antimicrobial Efficacy
Research focusing on the antimicrobial efficacy of related compounds established a correlation between structural features and biological activity. Modifications to the carbodithioate group were shown to enhance antimicrobial potency against gram-positive bacteria significantly .
Chemical Reactions Analysis
Reactivity of the Carbodithioate Group
The carbodithioate (-S-C(=S)-O-) group is a key reactive site, participating in nucleophilic substitutions and coordination chemistry:
Nucleophilic Substitution
-
Alkylation/Thiol Exchange : The sulfur atoms in the carbodithioate group act as nucleophiles or leaving groups. For example, reaction with alkyl halides or aryl mercaptans yields thioethers or dithiocarbamates (Scheme 1) .
-
Amine Exchange : The dimethylamino group in analogous Mannich bases undergoes substitution with amines (e.g., morpholine, piperidine) under mild conditions, forming derivatives with altered biological activity .
Oxidation Reactions
-
Sulfone Formation : Oxidation with agents like m-chloroperoxybenzoic acid converts thioethers to sulfones . While direct evidence for the title compound is limited, its carbodithioate group is susceptible to similar oxidation pathways:
Hydrolysis
-
Acidic or basic hydrolysis cleaves the carbodithioate, generating thiols or disulfides . For example:
Indole Ring Functionalization
The 2-methylindole moiety undergoes electrophilic substitution, though steric hindrance from the methyl group directs reactivity to the 5- or 6-position:
Halogenation
-
Chlorination or bromination at the 5-position occurs under mild halogenation conditions (e.g., NCS in DMF) . No direct data exists for the title compound, but analogous indole derivatives confirm this trend.
Formylation/Cyclization
-
Vilsmeier-Haack formylation of indoles produces 3-carbaldehydes, enabling subsequent cyclization (e.g., with anthranilamide to form quinazolinones) . For example:
Morpholine Ring Modifications
The morpholine ring exhibits limited reactivity under standard conditions but participates in:
Ring-Opening Reactions
-
Strong acids (e.g., HBr in acetic acid) cleave the morpholine ring, yielding diols or amines . For example:
Coordination Chemistry
-
The morpholine nitrogen and carbodithioate sulfur atoms coordinate transition metals (e.g., Ag, Fe), forming complexes with potential catalytic activity (Table 1) .
Table 1: Metal Coordination of Carbodithioate Derivatives
| Metal | Ligand Atoms | Geometry | Application |
|-------|--------------|----------|-------------|
| Ag(I) | S, N | Linear | Antimicrobial agents |
| Fe(II)| S, O | Octahedral | Magnetic materials |
Cross-Coupling and Cyclization
The compound serves as a precursor in multi-step syntheses:
Pyrazole/Pyridine Formation
-
Reaction with hydrazines or nitriles under acidic conditions yields pyrazole or pyridine derivatives, leveraging the indole’s electron-rich system . For example:
Biological Activity Modulation
Structural modifications via these reactions enhance pharmacological properties:
Table 2: Bioactivity of Key Derivatives
| Derivative | Modification | Activity |
|---|---|---|
| Thioether analog | S-Alkylation | Antifungal |
| Sulfone analog | Oxidation | Anti-inflammatory |
| Metal complex (Ag) | Coordination | Antimicrobial |
Stability and Degradation Pathways
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
